1-(4-Bromophenyl)naphthalene
Overview
Description
1-(4-Bromophenyl)naphthalene is a compound that is part of a broader class of brominated naphthalenes, which are of interest due to their potential applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis. The bromine atom on the phenyl ring can act as a reactive site for further chemical modifications, making these compounds versatile building blocks for more complex molecular architectures.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves the use of bromine as a key reagent, indicating that bromination is a common strategy in the synthesis of such compounds . Another example is the copper-catalyzed coupling used to synthesize a cyclophane containing naphthalene units, which demonstrates the utility of transition metal-catalyzed reactions in constructing complex naphthalene derivatives . Additionally, the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes is a method used to synthesize 1,2,3-tribromo-4-aryl naphthalenes, showcasing a strategy for constructing naphthalene motifs with multiple bromine substituents .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can exhibit interesting features such as strain, intramolecular interactions, and non-planarity. For example, a cyclophane with naphthalene units shows bent biphenylylene chains and splayed naphthalene rings, indicating strain and strong pi-pi interactions . In another case, the crystal structure of 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone reveals a strong intramolecular hydrogen bond and the existence of a keto tautomer, with the molecule not being planar . These structural characteristics can significantly influence the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Brominated naphthalene derivatives can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom. The bromine atom can be utilized for further functionalization through nucleophilic substitution reactions or can be involved in the formation of phosphorescent probes, as seen with BBAN . The reactivity of these compounds can be tailored by the specific substitution pattern on the naphthalene core and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromophenyl)naphthalene derivatives are influenced by their molecular structure. For instance, BBAN exhibits strong structured phosphorescence emission, suggesting efficient intersystem crossing within the molecule . The crystal structure of related compounds can show various intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can affect the compound's solubility, melting point, and stability . The presence of intramolecular hydrogen bonds can also influence the compound's tautomeric equilibrium and its spectroscopic properties .
Scientific Research Applications
Synthesis and Chemical Characterization
- Thioether Synthesis : A study by Wang et al. (2016) detailed the synthesis of 1-((4-bromophenyl)thio)naphthalene-2,7-diol, providing insights into chemical properties and potential applications in organic synthesis (Wang et al., 2016).
Organic Chemistry and Synthesis
- Cascade Cyclization : Reddy et al. (2013) explored the CuCN-mediated one-pot cyclization of 4-(2-bromophenyl)-2-butenoates, leading to the synthesis of substituted naphthalene amino esters, including phenanthrene aromatic structural units (Reddy et al., 2013).
- One-pot Synthesis : Zhao (2012) reported the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, contributing to the methods of producing complex organic compounds (Zhao, 2012).
Environmental Chemistry
- Pyrolytic Thermal Degradation : Evans and Dellinger (2003) investigated the formation of brominated dioxins and other hazardous combustion byproducts from the pyrolysis of 2-bromophenol, which is structurally similar to 1-(4-Bromophenyl)naphthalene (Evans & Dellinger, 2003).
Spectroscopic Applications
- Phosphorescent Probe Synthesis : The synthesis and spectroscopic characterization of 1-bromo-4-(bromoacetyl)naphthalene, a thiol-reactive phosphorescent probe, was described by Marriott et al. (1994), indicating potential applications in biological and chemical analysis (Marriott et al., 1994).
- Fluorescence Imaging : Yoon et al. (2019) synthesized o-Phenylazonaphthol derivatives, including 6-bromo-1-((4-bromophenyl)diazenyl)naphthalen-2-ol, demonstrating their suitability for fluorescence imaging and sensing applications (Yoon et al., 2019).
Materials Science and Engineering
- Boronic Acid Synthesis : Yao-bing (2010) discussed the synthesis of 4-(1-naphthyl) phenyl boronic acid using 1-bromo-naphthalene as a raw material, which is relevant for the development of various materials and chemical processes (Yao-bing, 2010).
Advanced Materials and Electronics
- Bulk Heterojunction Solar Cells : Heo et al. (2013) introduced naphthalene derivatives, including 1-bromonaphthalene, in solar cells as processing additives, which enhanced the efficiency of these cells, indicating potential applications in renewable energy technologies (Heo et al., 2013).
Chemical Analysis and Spectroscopy
- Room-Temperature Phosphorescence Study : Du et al. (1997) investigated the intense room-temperature phosphorescence of 1-bromonaphthalene in specific solutions, shedding light on the phosphorescent properties and potential analytical applications of such compounds (Du et al., 1997).
Pharmaceutical Intermediates
- Synthesis of Cyanoacid : Ashworth et al. (2003) developed a new synthesis route for 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, demonstrating the relevance of bromonaphthalene derivatives in pharmaceutical manufacturing (Ashworth et al., 2003).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)naphthalene . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
1-(4-bromophenyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIGRRBBMFFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458845 | |
Record name | 1-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)naphthalene | |
CAS RN |
204530-94-9 | |
Record name | 1-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMOPHENYL)NAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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